molecular formula C10H10F3NO2 B13952981 Methyl 2-(((trifluoromethyl)amino)methyl)benzoate

Methyl 2-(((trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13952981
M. Wt: 233.19 g/mol
InChI Key: KGNVHHXHAKKNTQ-UHFFFAOYSA-N
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Description

Methyl 2-(((trifluoromethyl)amino)methyl)benzoate is an organic compound that features a trifluoromethyl group attached to an amino group, which is further connected to a methyl benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((trifluoromethyl)amino)methyl)benzoate can be achieved through several methods. One common approach involves the reaction of methyl 2-aminobenzoate with trifluoromethylamine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as acylation and subsequent reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-(((trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which Methyl 2-(((trifluoromethyl)amino)methyl)benzoate exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a competitive inhibitor of certain enzymes, binding to their active sites and preventing substrate interaction. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(trifluoromethyl)benzoate
  • Methyl 2-amino-5-(trifluoromethyl)benzoate
  • Methyl 2-[[3-trifluoromethyl)phenyl]amino]benzoate

Uniqueness

Methyl 2-(((trifluoromethyl)amino)methyl)benzoate is unique due to its specific trifluoromethyl-amino-methyl substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 2-[(trifluoromethylamino)methyl]benzoate

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)8-5-3-2-4-7(8)6-14-10(11,12)13/h2-5,14H,6H2,1H3

InChI Key

KGNVHHXHAKKNTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CNC(F)(F)F

Origin of Product

United States

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